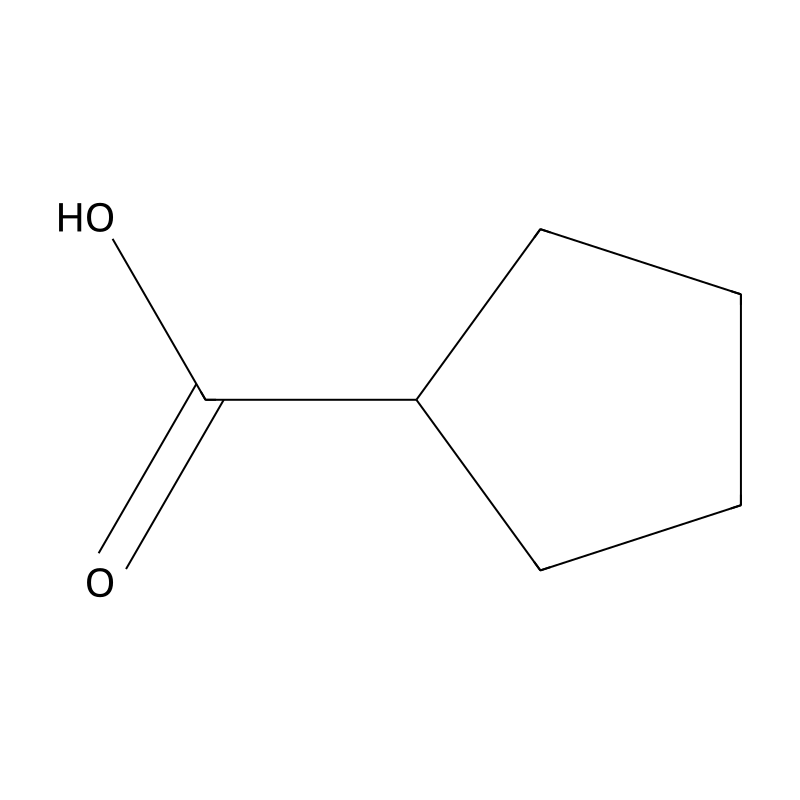Cyclopentanecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis and Medicinal Chemistry
Cyclopentanecarboxylic acid serves as a valuable precursor for the synthesis of more complex organic compounds. Its carboxylic acid group allows for various functional group transformations, making it a platform for creating diverse molecules. Researchers utilize it in the development of new pharmaceuticals and active pharmaceutical ingredients (APIs) [1]. Studies have explored its use in synthesizing potential anticonvulsant agents [1].
[1] Procurenet Limited, "1-Phenyl-1-cyclopentanecarboxylic acid - Highly Versatile Chemical Compound",
Cyclopentanecarboxylic acid is an organic compound with the molecular formula CHO. It appears as a colorless, non-volatile oil and is classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) attached to a cyclopentane ring. The compound can be synthesized through various methods, including the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water to yield cyclopentanecarboxylic acid .
- Esterification: It can react with alcohols in the presence of an acid catalyst to form esters. For example, reacting cyclopentanecarboxylic acid with methanol yields methyl cyclopentanecarboxylate and water .
- Amidation: This acid can also react with amines to form amides, which are important in biological systems and synthetic chemistry .
- Hydrolysis of Nitriles: Cyclopentanecarboxylic acid can be formed by the hydrolysis of cyclopentanecarbonitrile under acidic or basic conditions .
- Nucleophilic Acyl Substitution: The carboxylic acid can undergo nucleophilic acyl substitution reactions, allowing it to convert into various derivatives like acid chlorides or anhydrides .
Several methods exist for synthesizing cyclopentanecarboxylic acid:
- Palladium-Catalyzed Hydrocarboxylation: Cyclopentene reacts with carbon monoxide and water in the presence of a palladium catalyst.
- Hydrolysis of Cyclopentanecarbonitrile: Heating cyclopentanecarbonitrile with an acidic catalyst leads to the formation of cyclopentanecarboxylic acid through hydrolysis .
- Base-Induced Ring Contraction: Starting from 2-chlorocyclohexanone, this method involves a base-induced reaction that forms methyl cyclopentanecarboxylate, which can then be hydrolyzed to yield the acid .
Cyclopentanecarboxylic acid has various applications in different fields:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Pharmaceuticals: The compound may be utilized in drug development due to its potential biological activities.
- Agriculture: It can be used in the formulation of agrochemicals.
Interaction studies involving cyclopentanecarboxylic acid often focus on its reactivity with other functional groups. For instance:
- The reaction with thionyl chloride produces an acyl chloride, which is highly reactive and can further participate in nucleophilic substitution reactions .
- Studies on its interactions with various amines provide insights into its potential as a precursor for creating amide-based pharmaceuticals.
Cyclopentanecarboxylic acid shares structural similarities with several other compounds. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | CHO | One additional methylene group compared to cyclopentanecarboxylic acid; larger ring structure. |
| Pentanoic Acid | CHO | Straight-chain structure; lacks cyclic features. |
| 2-Methylbutanoic Acid | CHO | Branched structure; similar carbon count but different arrangement. |
Uniqueness of Cyclopentanecarboxylic Acid
Cyclopentanecarboxylic acid is unique due to its cyclic structure, which influences its chemical reactivity and physical properties compared to linear or branched carboxylic acids. Its ability to undergo specific types of reactions, such as those involving ring strain or steric hindrance, sets it apart from other similar compounds.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








